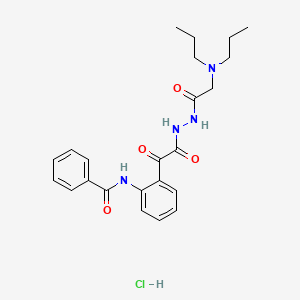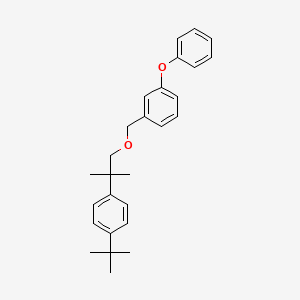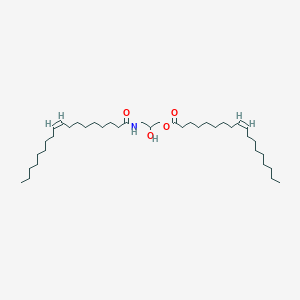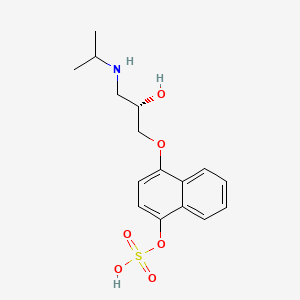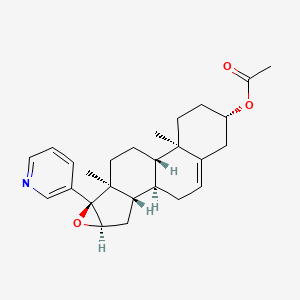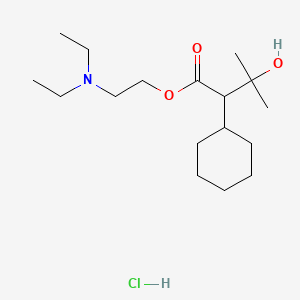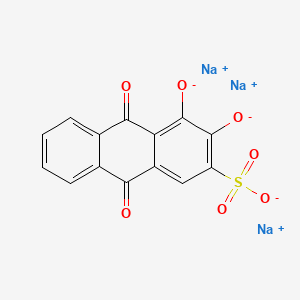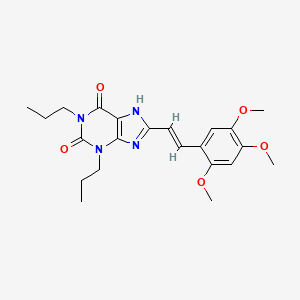
(E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative Xanthines are a class of compounds known for their stimulant effects, primarily due to their action as adenosine receptor antagonists
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dipropylxanthine and 2,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-dipropylxanthine and 2,4,5-trimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the styryl derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
(E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors. By antagonizing these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The specific molecular targets and pathways involved include:
Adenosine Receptors: Inhibition of these receptors leads to increased neurotransmitter release and enhanced neuronal activity.
Signaling Pathways: Modulation of cyclic adenosine monophosphate (cAMP) levels and downstream signaling pathways.
Comparación Con Compuestos Similares
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Comparison: (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine is unique due to its specific structural features, such as the presence of the trimethoxystyryl group. This structural difference can lead to distinct biological activities and potential therapeutic applications compared to other xanthine derivatives.
Propiedades
Número CAS |
147700-53-6 |
|---|---|
Fórmula molecular |
C22H28N4O5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1,3-dipropyl-8-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)23-18(24-20)9-8-14-12-16(30-4)17(31-5)13-15(14)29-3/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
Clave InChI |
JJYXOANLHLYJOF-CMDGGOBGSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


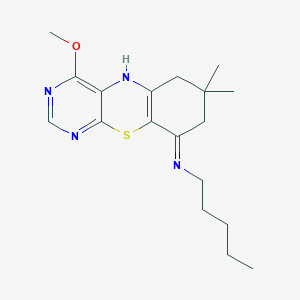
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
